

Application Notes and Protocols: SHP844 for Studying Noonan Syndrome Mutations

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Compound of Interest

Compound Name: SHP844

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Introduction

Noonan syndrome is a common genetic disorder characterized by a range of developmental abnormalities, including distinctive facial features, congenital heart defects, and short stature.[1][2] It belongs to a group of related conditions known as RASopathies, which are caused by mutations in genes that regulate the RAS/mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] Approximately 50% of Noonan syndrome cases are caused by gain-of-function mutations in the PTPN11 gene, which encodes the non-receptor protein tyrosine phosphatase SHP2.[1][3][4] These mutations lead to hyperactivation of the RAS/MAPK pathway, disrupting normal cellular processes.

SHP844 is a potent and selective allosteric inhibitor of SHP2.[5] It binds to a pocket that stabilizes SHP2 in its inactive conformation, thereby preventing its catalytic activity.[6] This mechanism of action makes **SHP844** a valuable tool for studying the consequences of Noonan syndrome-associated SHP2 mutations and for exploring potential therapeutic strategies. Allosteric inhibitors like **SHP844** have shown promise in modulating the activity of hyperactive SHP2 mutants.[6]

These application notes provide a comprehensive overview of the use of **SHP844** in the context of Noonan syndrome research, including detailed protocols for key experiments and a summary of relevant quantitative data.

Quantitative Data: Potency of Allosteric SHP2 Inhibitors

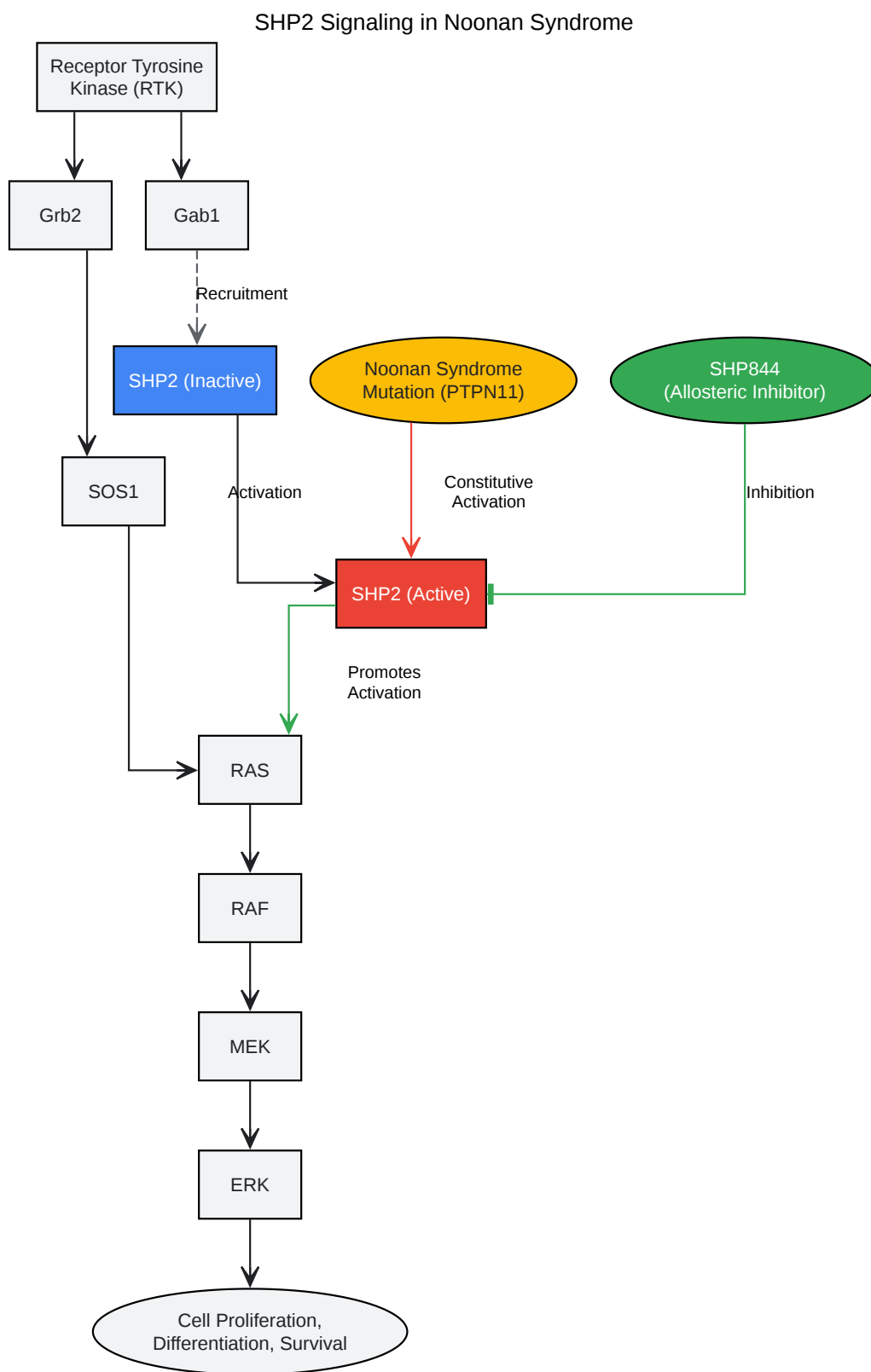
The following table summarizes the in vitro potency of **SHP844** and other relevant allosteric SHP2 inhibitors. While direct IC50 values for **SHP844** against specific Noonan syndrome-causing SHP2 mutants are not readily available in the public domain, the data for wild-type SHP2 and the activity of other allosteric inhibitors against mutant forms provide a valuable reference for experimental design.

Compound	Target	Assay Type	IC50 (μM)	Reference
SHP844	Wild-Type SHP2	Biochemical (Phosphatase Activity)	18.9	[5]
SHP099	Wild-Type SHP2	Biochemical (Phosphatase Activity)	0.07	Reaction Biology Corp.
TNO155	Wild-Type SHP2	Biochemical (Phosphatase Activity)	0.011	[7]
RMC-4550	Wild-Type SHP2	Biochemical (Phosphatase Activity)	0.025	Revolution Medicines
PHPS1	Wild-Type SHP2	Biochemical (Phosphatase Activity)	2.1	Reaction Biology Corp.

Signaling Pathways and Experimental Workflow

Noonan Syndrome Signaling Pathway

The diagram below illustrates the central role of SHP2 in the RAS/MAPK signaling cascade and how Noonan syndrome-causing mutations lead to its dysregulation.



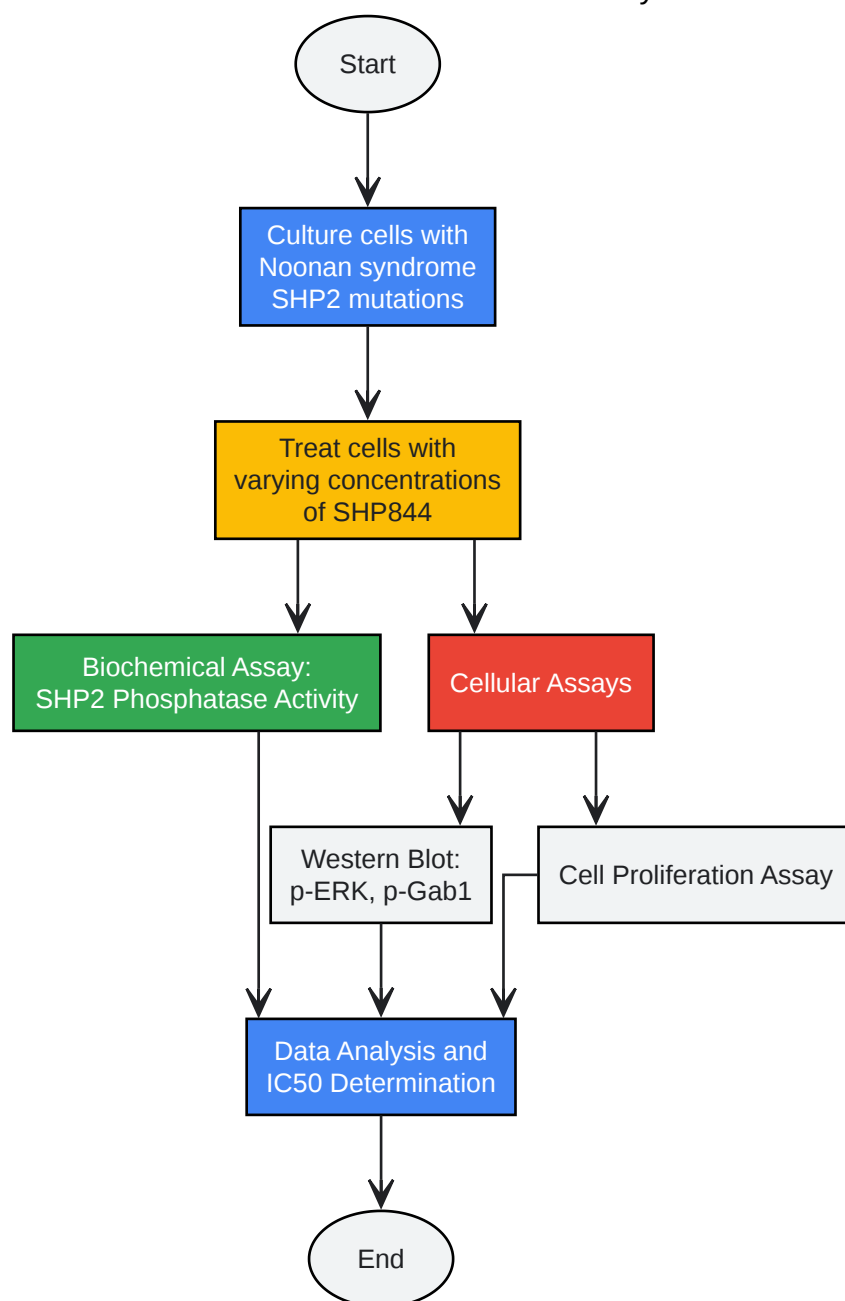
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Caption: SHP2's role in the RAS/MAPK pathway and its dysregulation in Noonan syndrome.

Experimental Workflow for SHP844 Evaluation

This workflow outlines the key steps to assess the efficacy of **SHP844** in cellular models of Noonan syndrome.

Workflow for SHP844 Evaluation in Noonan Syndrome Models



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Caption: A stepwise approach to testing **SHP844**'s effect on Noonan syndrome cells.

Experimental Protocols

SHP2 Phosphatase Activity Assay (Biochemical)

This protocol is adapted for a 384-well plate format to determine the direct inhibitory effect of **SHP844** on the enzymatic activity of wild-type and Noonan syndrome-mutant SHP2.[\[5\]](#)[\[8\]](#)

Materials:

- Recombinant full-length wild-type and mutant SHP2 proteins
- **SHP844** (or other inhibitors) dissolved in DMSO
- Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
- Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
- Activating peptide (for wild-type SHP2): dually phosphorylated IRS-1 peptide[\[5\]](#)[\[8\]](#)
- 384-well black, flat-bottom plates
- Fluorescence plate reader (Excitation: 358 nm, Emission: 450 nm)

Procedure:

- Prepare SHP2 Enzyme Solution:
 - For wild-type SHP2, pre-incubate the enzyme with the dually phosphorylated IRS-1 peptide in Assay Buffer for 20 minutes at room temperature to activate it.[\[8\]](#)
 - Noonan syndrome-mutant SHP2 proteins are constitutively active and do not require the activating peptide.[\[8\]](#)
 - Dilute the SHP2 enzyme (wild-type or mutant) to the desired final concentration (e.g., 0.5 nM) in Assay Buffer.
- Compound Plating:
 - Prepare serial dilutions of **SHP844** in DMSO.

- Add a small volume (e.g., 50 nL) of the **SHP844** dilutions or DMSO (vehicle control) to the wells of the 384-well plate.
- Enzyme Addition and Incubation:
 - Add 20 µL of the prepared SHP2 enzyme solution to each well containing the compound.
 - Incubate the plate for 15 minutes at 37°C.
- Reaction Initiation:
 - Prepare the DiFMUP substrate solution in Assay Buffer to a final concentration of 100 µM.
 - Add 5 µL of the DiFMUP solution to each well to start the reaction.
- Data Acquisition:
 - Immediately begin reading the fluorescence intensity kinetically every 1-2 minutes for 60 minutes at 37°C.
- Data Analysis:
 - Determine the initial reaction velocity (V_0) from the linear phase of the fluorescence increase.
 - Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
 - Plot the percentage of inhibition versus the logarithm of the **SHP844** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for ERK and Gab1 Phosphorylation (Cellular)

This protocol assesses the effect of **SHP844** on the downstream signaling of the RAS/MAPK pathway in cells expressing Noonan syndrome-associated SHP2 mutations.[3][9]

Materials:

- Cell lines expressing wild-type or Noonan syndrome-mutant SHP2 (e.g., HEK293, fibroblasts)
- Complete cell culture medium
- Serum-free medium
- **SHP844** dissolved in DMSO
- Growth factor (e.g., EGF, FGF) for stimulation
- Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and Western blotting apparatus
- PVDF membranes
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Gab1 (Tyr627), anti-total-Gab1
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Cell Culture and Treatment:
 - Plate cells in 6-well plates and grow to 70-80% confluency.
 - Serum-starve the cells for 16-24 hours.
 - Pre-treat the cells with various concentrations of **SHP844** or DMSO (vehicle control) for 1-2 hours.
- Cell Stimulation:

- Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 5-10 minutes.[\[10\]](#)
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in ice-cold Lysis Buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Normalize protein amounts and prepare samples with Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane and detect the signal using a chemiluminescent substrate.
- Data Analysis:
 - Quantify band intensities using densitometry software.
 - Normalize the phosphorylated protein levels to the total protein levels.
 - Compare the levels of phosphorylated proteins in **SHP844**-treated cells to the vehicle-treated control.

Cell Proliferation Assay

This assay measures the effect of **SHP844** on the proliferation of cells harboring Noonan syndrome mutations.[\[11\]](#)[\[12\]](#)

Materials:

- Cell lines expressing wild-type or Noonan syndrome-mutant SHP2
- Complete cell culture medium
- **SHP844** dissolved in DMSO
- 96-well clear, flat-bottom plates
- Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)
- Luminometer or absorbance plate reader

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) in complete medium.
 - Allow cells to attach overnight.
- Compound Treatment:
 - The next day, replace the medium with fresh medium containing serial dilutions of **SHP844** or DMSO (vehicle control).
- Incubation:
 - Incubate the plate for 3-5 days.
- Viability Measurement:
 - At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

- Incubate for the recommended time.
- Measure luminescence or absorbance using a plate reader.
- Data Analysis:
 - Normalize the data to the vehicle control (100% proliferation).
 - Plot the percentage of proliferation versus the logarithm of the **SHP844** concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

SHP844 represents a valuable chemical probe for dissecting the role of SHP2 in Noonan syndrome pathogenesis. The protocols outlined above provide a framework for characterizing the biochemical and cellular effects of **SHP844** on various Noonan syndrome-associated SHP2 mutants. By quantifying the inhibition of SHP2 phosphatase activity and its downstream signaling, researchers can gain critical insights into the therapeutic potential of allosteric SHP2 inhibition for this disorder. The provided data on similar compounds suggest that allosteric inhibitors can be effective against hyperactive SHP2, though the sensitivity may vary between different mutations.[6] Further studies are warranted to establish a comprehensive profile of **SHP844** against a panel of Noonan syndrome-causing mutations.

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